molecular formula C16H16O4 B1332371 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde CAS No. 57230-04-3

3-(Benzyloxy)-4,5-dimethoxybenzaldehyde

Cat. No. B1332371
CAS RN: 57230-04-3
M. Wt: 272.29 g/mol
InChI Key: NOVNXQOBKQLFEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the regioselective alkylation of trimethoxybenzaldehyde derivatives. For instance, the reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal has been used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes . Additionally, 4-benzyloxy-2-methoxybenzaldehyde has been synthesized from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack (V-H) reactions, achieving a high overall yield . These methods could potentially be adapted for the synthesis of 3-(Benzyloxy)-4,5-dimethoxyben

Scientific Research Applications

Synthesis and Material Studies

  • Synthesis of Metal Complexes : A study focused on the synthesis and optical studies of metal complexes involving 3,4-dimethoxybenzaldehyde derivatives. This research explored various metal complexes' optical absorption spectra, offering insights into their potential applications in material science and optical technologies (Mekkey et al., 2020).

  • Crystal and Molecular Structure Analysis : Another study reported on the crystal and molecular structure of a derivative of 3,4-dimethoxybenzaldehyde, highlighting its significant changes in ring geometry. This is crucial for understanding the compound's interactions and stability in various applications (Krygowski et al., 1998).

Drug Discovery and Synthesis

  • Intermediate in Drug Discovery : The title compound, a derivative involving 3,4-dimethoxybenzaldehyde, was synthesized and studied for its role as an intermediate in drug discovery. This study is significant for developing new pharmaceutical compounds (Li et al., 2012).

  • Synthesis of Novel Compounds : Research on the synthesis of novel compounds, including those derived from 3,4-dimethoxybenzaldehyde, has been conducted. These compounds were analyzed for their antioxidant activities, showcasing their potential therapeutic applications (Yüksek et al., 2015).

Optical and Non-linear Optical Studies

  • Non-Linear Optical Response and Antioxidant Property : A study investigated the non-linear optical response and antioxidant properties of 4-Benzyloxybenzaldehyde. This compound's significant binding with Tau protein was also explored, making it relevant for neurological research (Anbu et al., 2017).

Synthesis Methodologies

  • Practical Synthesis Processes : Research has been conducted to develop efficient synthesis processes for compounds related to 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde, demonstrating its importance in synthetic chemistry and material science applications (Connolly et al., 2004).

properties

IUPAC Name

3,4-dimethoxy-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-8-13(10-17)9-15(16(14)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVNXQOBKQLFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340336
Record name 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57230-04-3
Record name 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYLOXY-4,5-DIMETHOXY-BENZALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-(Benzyloxy)-4,5-dimethoxybenzaldehyde in organic synthesis?

A1: this compound serves as a crucial starting material in the synthesis of naturally occurring aurones, specifically 4,5,3',4',5'-pentamethoxy-6-hydroxyaurone. This particular aurone was successfully synthesized for the first time from this compound, highlighting its utility in accessing complex natural products. []

Q2: How is this compound typically synthesized?

A2: The provided research highlights a modified Rosenmund reduction as a method for synthesizing aldehydes from acid chlorides. [] While the specific synthesis of this compound is not detailed in this paper, it is listed as a product achievable through this modified Rosenmund reduction. This suggests that the corresponding acid chloride, likely 3-(Benzyloxy)-4,5-dimethoxybenzoyl chloride, is used as the starting material for this reaction.

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